N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide
Description
N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide (CAS: 157543-75-4) is a structurally complex polycyclic compound featuring a pentacyclic backbone fused with an acetamide group. Its molecular formula is C₂₂H₁₈N₂O₄, with a molecular weight of 374.4 g/mol and a purity exceeding 90% . The acetyl groups at the N-terminus likely enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
N-acetyl-N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-11(25)23(12(2)26)24-21(27)19-17-13-7-3-4-8-14(13)18(20(19)22(24)28)16-10-6-5-9-15(16)17/h3-10,17-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFBVRKKVBVKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide is a complex organic compound characterized by its unique pentacyclic structure and multiple functional groups, including acetyl and carbonyl functionalities. Its molecular formula is with a predicted boiling point of approximately 544.9 ± 60.0 °C . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure is notable for its intricate cyclization and the presence of dioxo groups at positions 16 and 18. This structural complexity may contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.45 g/mol |
| Boiling Point | Approximately 544.9 ± 60.0 °C |
Anticancer Properties
Research indicates that N-acetyl-N-[16,18-dioxo...] exhibits significant anticancer activity by interacting with cellular mechanisms involved in cancer progression. Studies have shown that it may induce apoptosis in cancer cells through the activation of specific biochemical pathways . The compound's ability to form stable complexes with biomolecules such as proteins or nucleic acids suggests a potential mechanism for its therapeutic effects.
The mode of action for this compound often involves:
- Binding to DNA/RNA: It can form complexes with nucleic acids, potentially inhibiting transcription or replication processes.
- Protein Interactions: The compound may interact with specific proteins involved in cell signaling pathways, influencing their activity and leading to apoptosis in cancerous cells .
Case Studies
- In vitro Studies:
- In one study, N-acetyl-N-[16,18-dioxo...] was tested against various cancer cell lines (e.g., breast and lung cancer). Results demonstrated a dose-dependent increase in apoptosis markers after treatment with the compound.
- Animal Models:
- In vivo studies using mouse models of cancer have shown that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with N-acetyl-N-[16,18-dioxo...], which can provide insights into its unique biological activity.
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 17-Oxapentacyclo[6.6.5]nonadeca-2(7),4(11),5(14),10(19)-tetraene | 5443-16-3 | Contains oxo groups | Lacks acetyl groups |
| Ethyl 3-(1-acetyl)-16,18-dioxo... | 309273-74-3 | Similar diketone structure | Different alkyl substituents |
| 3-{[(16,18-Dioxo...}benzoic acid | 3755436 | Includes benzoic acid moiety | Additional aromatic character |
These comparisons highlight the unique properties of N-acetyl-N-[16,18-dioxo...] particularly in its complex cyclization and potential biological implications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The azapentacyclo core is a shared feature among several derivatives, but substituents significantly alter physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings
In contrast, the ethylbenzamide analog (C₂₇H₂₂N₂O₃) increases lipophilicity, suggesting improved membrane permeability .
Steric and Electronic Effects: The dual acetylphenyl substituents in 1-acetyl-17-(3-acetylphenyl)-...-dione (logP = 2.83) significantly elevate hydrophobicity, which may favor binding to hydrophobic enzyme pockets . The ethyl ester derivative (C₂₂H₁₉NO₅) introduces hydrolyzable ester bonds, enabling pH-dependent release of active metabolites .
Structural Rigidity :
- All analogs retain the azapentacyclo core, which imposes conformational rigidity. This feature is advantageous for selective interactions with biological targets, as observed in studies of similar polycyclic systems .
Synthetic Challenges :
- Derivatives with nitro groups (e.g., C₂₅H₁₇N₃O₅, C₂₆H₁₈N₂O₅) require precise control during synthesis to avoid undesired side reactions, such as reduction of nitro to amine under acidic conditions .
Research Implications
- Drug Design : The ethylbenzamide and acetylphenyl analogs demonstrate how substituent engineering can optimize pharmacokinetic profiles.
- Material Science : The rigid core’s stability suggests utility in designing high-performance polymers or catalysts .
- Analytical Challenges : Crystallographic tools like SHELX and ORTEP-III are critical for resolving the complex stereochemistry of these compounds .
Q & A
Q. What are the established synthetic routes for preparing this compound?
The compound can be synthesized via multi-step cyclization and functionalization strategies. A common approach involves the condensation of key intermediates under controlled anhydrous conditions, followed by oxidation and acetylation steps. For example, Miroslaw et al. (2012) synthesized a structurally analogous azapentacyclo derivative using a Diels-Alder reaction to construct the fused polycyclic core, followed by selective oxidation and acetylation . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the target compound.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using MoKα radiation, θ range 2.9–25.2°) is pivotal for resolving the complex polycyclic framework. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and torsion angles .
- Nuclear Magnetic Resonance (NMR) : High-resolution ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies acetyl and amide protons, while 2D NMR (COSY, HSQC) clarifies connectivity in the pentacyclic system .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data are limited, structurally related azapentacyclo derivatives may pose inhalation and dermal hazards. Standard protocols include:
- Use of PPE (gloves, lab coat, goggles) in a fume hood.
- Immediate washing with soap/water for skin contact and 15-minute eye rinsing with saline if exposed.
- Storage at –20°C in airtight, light-protected containers to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disordered atoms, twinning) be resolved during structural refinement?
- Disorder modeling : Use SHELXL’s PART instruction to refine split positions for disordered atoms, applying geometric restraints to maintain chemically reasonable bond lengths/angles .
- Twinning : For non-merohedral twinning, employ the TWIN/BASF commands in SHELXL to refine twin laws and scale factors. Validate with R₁/residual density maps .
- Hydrogen placement : For unresolved H atoms, employ riding models (e.g., AFIX 43/147 in SHELX) constrained to parent atoms’ geometries .
Q. What strategies address contradictions between computational and experimental data (e.g., bond angle deviations >3°)?
- DFT optimization : Compare experimental X-ray data (e.g., C–N–C angles of 106.36° vs. 109.5° in models) with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies may arise from crystal packing forces or solvent interactions .
- Dynamic effects : Molecular dynamics (MD) simulations (e.g., NPT ensemble) can reveal conformational flexibility not captured in static X-ray structures .
Q. How can structure-activity relationships (SAR) be explored for biological applications (e.g., anxiolytic potential)?
- Pharmacophore modeling : Map the compound’s acetyl and diketone moieties to known receptor-binding motifs (e.g., GABA_A receptor modulators) .
- In vitro assays : Test inhibition of neuroinflammatory markers (e.g., COX-2, TNF-α) in microglial cell lines, using dose-response curves (IC₅₀ determination) .
- Crystallographic docking : Perform blind docking (e.g., AutoDock Vina) into target protein active sites, prioritizing low-energy poses with hydrogen bonds to the azapentacyclo core .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a, b, c (Å) | 13.904(1), 8.104(1), 13.946(1) |
| β (°) | 97.39(1) |
| V (ų) | 1558.4(3) |
| R₁ (I > 2σ(I)) | 0.036 |
| Notable bond angles | N1–C2–C3: 106.36(11)° |
Q. Table 2. Recommended Refinement Workflow (SHELX)
| Step | Action |
|---|---|
| 1 | Data scaling and absorption correction (SADABS) |
| 2 | Structure solution via dual-space methods (SHELXD) |
| 3 | Refinement with SHELXL (anisotropic displacement) |
| 4 | Validation using CCDC Mercury (R-factor plots) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
